molecular formula C18H11F6NO4 B263236 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide

4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide

Cat. No. B263236
M. Wt: 419.3 g/mol
InChI Key: WCVSWLLAKDBFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide, also known as HPPH, is a photosensitizer that has been widely studied for its potential applications in photodynamic therapy (PDT) for cancer treatment.

Mechanism of Action

The mechanism of action of 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide involves the absorption of light energy by the photosensitizer, which leads to the production of reactive oxygen species, such as singlet oxygen and free radicals. These reactive species can damage the cancer cells' DNA, proteins, and lipids, leading to their destruction. 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide has been shown to have a high singlet oxygen quantum yield, making it an efficient photosensitizer for PDT.
Biochemical and Physiological Effects:
4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide has been shown to accumulate selectively in cancer cells, making it a promising photosensitizer for PDT. The accumulation of 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide in cancer cells is due to their higher metabolic activity and increased expression of low-density lipoprotein receptors. 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their elimination.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide as a photosensitizer for PDT is its high singlet oxygen quantum yield, which makes it an efficient photosensitizer. 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide also has a long wavelength absorption peak, which allows for deeper tissue penetration. However, one of the limitations of using 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide in lab experiments is its low solubility in water, which can affect its effectiveness. The purity of 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide is also crucial for its effectiveness in PDT.

Future Directions

There are several future directions for the research on 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide. One direction is to improve the solubility of 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide in water, which can enhance its effectiveness as a photosensitizer for PDT. Another direction is to investigate the use of 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its effectiveness in cancer treatment. Furthermore, the development of targeted delivery systems for 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide can improve its selectivity for cancer cells and reduce its toxicity to healthy cells. Overall, the potential applications of 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide in cancer treatment make it a promising area of research.

Synthesis Methods

The synthesis of 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide involves several steps, including the reaction of 4-(bromomethyl)-1,1,2,3,3,3-hexafluoropropene with 2-benzofuran-1,3-dione, followed by the reaction with 4-aminobenzamide. The final product is obtained by purification through column chromatography. The purity of 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide is crucial for its effectiveness in PDT.

Scientific Research Applications

4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide has been extensively studied for its potential applications in PDT for cancer treatment. PDT is a non-invasive treatment that involves the use of a photosensitizer, such as 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide, which is activated by light of a specific wavelength to produce reactive oxygen species that can kill cancer cells. 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide has shown promising results in preclinical studies for the treatment of various types of cancer, including lung, breast, and prostate cancer.

properties

Product Name

4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide

Molecular Formula

C18H11F6NO4

Molecular Weight

419.3 g/mol

IUPAC Name

4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-3H-2-benzofuran-5-yl)benzamide

InChI

InChI=1S/C18H11F6NO4/c19-16(17(20,21)22)18(23,24)29-12-4-1-9(2-5-12)14(26)25-11-3-6-13-10(7-11)8-28-15(13)27/h1-7,16H,8H2,(H,25,26)

InChI Key

WCVSWLLAKDBFPT-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C(C(F)(F)F)F)(F)F)C(=O)O1

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C(C(F)(F)F)F)(F)F)C(=O)O1

Origin of Product

United States

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